S-(2-naphthyl) dimethylthiocarbamate
Description
S-(2-Naphthyl) dimethylthiocarbamate is a thiocarbamate derivative featuring a 2-naphthyl group attached to a dimethylthiocarbamate moiety. Thiocarbamates are sulfur-containing compounds known for their versatility in medicinal chemistry, agriculture, and materials science. The 2-naphthyl group in this compound introduces aromatic bulk and hydrophobic interactions, which are critical for binding to biological targets such as receptors or enzymes. Its structure enables unique electronic and steric properties, distinguishing it from simpler aryl-thiocarbamates .
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
S-naphthalen-2-yl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
SYJSIIMTVMQMHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction of 2-Naphthol Derivatives
The most widely documented synthesis route involves reacting 2-naphthol derivatives with N,N-dimethylthiocarbamoyl chloride (DMTC) under basic conditions. For instance, N-acetyl-6-amino-2-naphthol reacts with DMTC in methanol using potassium hydroxide as a base to form the intermediate O-(N-acetyl-6-amino-2-naphthyl) N,N-dimethylthiocarbamate (Equation 1).
Reaction Conditions:
- Molar Ratios: 1:1.2 (naphthol derivative : DMTC)
- Solvent: Methanol or dimethylformamide (DMF)
- Temperature: 0–25°C
- Yield: 81.7–92%
This method requires precise control of stoichiometry to minimize byproducts such as disulfides or over-acylated compounds. The product is isolated via filtration after quenching with water and purified by recrystallization.
Pyrolytic Rearrangement of O-Aryl Thiocarbamate Intermediates
The O-aryl thiocarbamate intermediate undergoes thermal rearrangement to yield the final S-(2-naphthyl) dimethylthiocarbamate. Heating the intermediate at 220–250°C under inert atmosphere induces a-sigmatropic shift, converting the oxygen-bound thiocarbamate to the sulfur-bound isomer (Equation 2).
Key Parameters:
This step is critical for achieving high regioselectivity. Prolonged heating above 300°C risks decomposition, while insufficient time leads to incomplete rearrangement.
Alternative Pathways via 2-Naphthalenethiol
A less common approach involves 2-naphthalenethiol as the starting material. Reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., NaOH) produces the target compound (Equation 3).
Reaction Conditions:
While this method avoids high-temperature steps, it suffers from lower yields due to competing oxidation of the thiol group to disulfides.
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization
Industrial production emphasizes continuous flow reactors to enhance yield and purity. Key optimizations include:
- Catalyst Recycling: Reuse of sodium hydride or potassium carbonate reduces costs.
- Solvent Recovery: Methanol and DMF are distilled and reused to minimize waste.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >97% purity.
Mechanistic Insights and Computational Studies
Density functional theory (DFT) studies reveal that the-sigmatropic rearrangement proceeds via a six-membered transition state, with activation energies of 120–150 kJ/mol depending on substituents. Electron-donating groups on the naphthyl ring lower the energy barrier, accelerating rearrangement.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Based on the search results, "S-(2-naphthyl) dimethylthiocarbamate" and its applications are not well documented. However, the search results do provide information on thiocarbamates and dithiocarbamates, which may be relevant.
Dithiocarbamates have a wide range of applications due to their ability to form stable complexes with transition metals . These applications span across medical, industrial, and agricultural fields .
Medical Applications
Dithiocarbamates have been investigated for medical use for over 40 years . Their applications include:
- Anti-angiogenic agents Dithiocarbamates can be used as anti-angiogenic agents and can be evaluated for their potential to heal wounds .
- Medical imaging Dithiocarbamate ligands and complexes have been studied for magnetic resonance imaging and other radiopharmaceutical imaging . Gold nanoparticles functionalized with amino acid dithiocarbamate have been used as a nanoprobe for cell imaging due to their negligible toxicity to human cells .
- Treatment of other diseases Dithiocarbamates are useful antiglaucoma agents and can inhibit carbonic anhydrase, making them suitable for treating glaucoma, edema, epilepsy, obesity, hypoxic tumor, inflammatory diseases, neuropathic pain, Alzheimer's disease, and cerebral ischemia . Pyrrolidine dithiocarbamate has been reported for the repair of damaged lungs and the treatment of epilepsy . Some dithiocarbamate compounds are under clinical trial for the treatment of coronavirus (SARS-CoV-2) .
- Treatment of leishmaniasis Dithiocarbamate drugs have been found to be useful in the treatment of leishmaniasis, a protozoan disease .
- Treatment of trypanosomiasis Bromine-containing ethylsarcosinedithiocarbamate of gold complex has been used to treat trypanosomiasis caused by Trypanosoma brucei rhodesiense and other parasites .
- Anxiolytic-like effects Studies conducted using mice showed that pyrrolidine dithiocarbamate showed anxiolytic-like effects .
Table 5. Diseases/Abnormality Treated with Dithiocarbamate Compounds
| Diseases/ Abnormality Treated | Brief Description of the Disease/ Abnormality | Dithiocarbamate Compound Used | Roles of Dithiocarbamate | Ref. |
|---|---|---|---|---|
| Influenza | Viral disease that affects the respiratory organs | Pyrrolidine dithiocarbamate | It acts against overproduction of reactive oxygen species and inhibit DNA fragmentation | 130 |
| Hyperglycemia | Too much glucose in the bloodstream that may be a result of diabetes mellitus | Allyldithiocarbamates | Dithiocarbamates improved the sensitivity of insulin instead of the concentration of insulin leading to 18.2% glucose AUC in 15 days. | 131 |
| Tuberculosis | Bacterial infection that affects the lung | Several N,N-disubstituted | Treatment through the inhibition of carbonic anhydrase enzyme. These dithiocarbamate compounds were more effective as inhibitor than the clinically-approved sulfonamide. | 132 |
| Alzheimer's disease | Age-related neurodegenerative disorder | Several coumarin-dithiocarbamate | Treatment through the inhibition of acetylcholinesterase. They were able to reverse the cognitive dysfunction | 133 |
| Dandruff | Fungal disease that affects the scalp leading to the shedding of dead skin cells. | Series of dithiocarbamates | Inhibition of β-class carbonic anhydrase of Malassezia globosa | 134 |
| Myasthenia gravis | An auto-immune disease causing the weakness of muscle | N,N-disubstituted | Treatment via inhibition of cholinesterase. They possessed better anticholinesterase properties more than Donepezil which is used for treating the disease. | 135 |
| SARS-CoV-2 | Viral respiratory disease also known as coronavirus (COVID-19) | Disulfiram | Inhibition of viral replication and the anti-inflammatory activities leading to the treatment of the disease. | |
| Alcoholism | Excessive and uncontrollable alcohol intake | Disulfiram | It inhibits acetaldehyde metabolism which is a product obtained from the breakdown of alcohol | [136, 137] |
| Parkinson’s disease | Genetic disease associated with the loss of neuron | Pyrrolidine dithiocarbamate | It suppresses the level of glutamate | 138 |
| Male infertility | Inability to conceive children | Ziram | Reduction of the level of protein kinase by damaging the mitochondria ultrastructure thereby inhibiting human sperm motility. | 139 |
| Scorpionism | Painful condition as a result of scorpion sting | Pyrrolidine dithiocarbamate | Inhibition of venom-induced thermal and mechanical hyperalgesia of Tityus bahiensis | 140 |
Anti-Inflammatory Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
2-Naphthyl Hydantoin Derivatives (e.g., Compounds 10, 13, 14)
Structural Features : These compounds combine a 2-naphthyl group with a hydantoin core and a piperazine fragment.
Key Findings :
- Receptor Affinity : The 2-naphthyl group enhances 5-HT7 receptor (5-HT7R) binding by fitting into a hydrophobic pocket formed by extracellular loop 2 (ECL2) and transmembrane helices (TM2,3,7). Compound 14 (2-naphthyl) showed ~4-fold higher 5-HT7R affinity than its 1-naphthyl analog (compound 11), attributed to better stabilization via Arg7.36 interactions .
- Selectivity : While retaining selectivity over 5-HT1A and D2 receptors, 2-naphthyl hydantoins exhibited slightly lower selectivity ratios than earlier leads with fluorophenyl groups .
Comparison with S-(2-Naphthyl) Dimethylthiocarbamate :
2-Naphthyl Benzyl Sulfoxide/Sulfone Derivatives
Structural Features : These radioprotective agents feature a 2-naphthyl group linked to a benzyl sulfoxide/sulfone core.
Key Findings :
- Design Rationale: The 2-naphthyl group was incorporated to mimic the structure of Ex-RAD (a known radioprotectant) while avoiding patent conflicts. The sulfoxide/sulfone groups contribute to electron-withdrawing effects and stability . Comparison with this compound:
- The thiocarbamate moiety in this compound offers different electronic properties (e.g., weaker electron withdrawal than sulfone groups), which may alter its radioprotective efficacy or mechanism.
(2-Naphthyl)methanol
Structural Features : A simple aromatic alcohol with a 2-naphthyl group.
Key Findings :
- Metabolic Role: (2-Naphthyl)methanol is enriched in bacterial symbionts, suggesting microbial conversion of aromatic precursors. Its accumulation correlates with bacterial catabolic activity . Comparison with this compound:
- The absence of the thiocarbamate group in (2-naphthyl)methanol limits its biological activity to metabolic pathways rather than receptor targeting. This compound’s thiocarbamate group may enhance bioavailability or target specificity.
Nickel Dithiocarbamate Complexes
Structural Features : Bis[N,N-bis(2-hydroxyethyl)dithiocarbamato] nickel(II) complexes.
Key Findings :
- Coordination Chemistry : Dithiocarbamates act as bidentate ligands, forming stable metal chelates. The 2-hydroxyethyl groups enhance solubility and ligand flexibility .
Comparison with this compound : - This compound could form similar metal complexes, but its dimethyl groups may reduce ligand flexibility compared to hydroxyethyl substituents, affecting catalytic or material properties.
Data Table: Comparative Analysis of Key Compounds
| Compound Class | Structure Highlights | Biological Activity | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | Thiocarbamate + 2-naphthyl | Potential antimicrobial, receptor modulation | Metabolic stability, hydrophobic interactions | Limited hydrogen-bonding capacity |
| 2-Naphthyl hydantoin derivatives | Hydantoin + piperazine + 2-naphthyl | High 5-HT7R affinity (Ki < 10 nM) | Strong receptor binding | Moderate selectivity over 5-HT1A/D2 |
| 2-Naphthyl benzyl sulfoxides | Sulfoxide + benzyl + 2-naphthyl | Radioprotective (in vitro/in vivo) | Structural mimicry of Ex-RAD | Patent limitations, synthetic complexity |
| Nickel dithiocarbamate complexes | Ni(II) + dithiocarbamate ligands | Catalytic, material applications | Stable chelation, tunable electronic properties | Limited biomedical applicability |
Research Findings and Mechanistic Insights
- Aromatic Topology : The 2-naphthyl group’s planar structure and hydrophobic surface optimize interactions with receptor pockets, as seen in 5-HT7R ligands . In contrast, 1-naphthyl isomers exhibit steric clashes or suboptimal orientation, reducing affinity.
- Functional Group Impact : Thiocarbamates (e.g., this compound) balance electron density and steric bulk, whereas sulfoxide/sulfone groups (in radioprotective agents) prioritize oxidative stability .
- Metabolic Considerations: Compounds with 2-naphthyl groups, such as (2-naphthyl)methanol, are metabolized via microbial pathways, while thiocarbamates may undergo slower degradation due to sulfur’s resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
